The core structure of 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a quinazolinone ring. This heterocyclic scaffold is present in many biologically active molecules, including some with anti-cancer and anti-microbial properties [PubChem, National Institutes of Health (.gov) ]. Research into new quinazolinone derivatives is ongoing, and 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one could potentially be a starting point for development of novel drugs.
The presence of methoxy groups (CH3O) attached to ethoxy chains (CH2CH2O) on the quinazolinone ring suggests potential for improved solubility and bioavailability compared to parent quinazolinone compounds. These properties can be important for drug development [ScienceDirect, sciencedirect.com].
Although detailed research applications are not yet widely reported, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is available for purchase from several chemical suppliers, indicating its potential use in scientific studies [TCI America, ].
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one is a synthetic compound characterized by its quinazolinone core structure. This compound has garnered attention for its potential pharmacological applications, particularly as an inhibitor of protein kinases, including the epidermal growth factor receptor. The molecular formula of this compound is C₁₄H₁₈N₂O₅, and it is also known by its CAS number 179688-29-0. The structure features two methoxyethoxy substituents at the 6 and 7 positions of the quinazolinone ring, which contribute to its unique chemical properties and biological activities .
The primary biological activity of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one lies in its ability to inhibit protein kinases. This mechanism of action is critical in regulating cellular processes such as growth, differentiation, and survival. The compound has been studied for its potential therapeutic applications in various cancers, including lung cancer and glioblastoma multiforme. By inhibiting the epidermal growth factor receptor signaling pathway, it may reduce tumor proliferation and enhance apoptosis in cancer cells .
The synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one involves several steps:
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one has a range of applications in scientific research and medicine:
Studies on the interactions of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with various biological targets have shown that it effectively inhibits protein kinases associated with cancer progression. Interaction studies often involve assessing binding affinities and inhibitory constants to understand its potency relative to other inhibitors. The compound's ability to penetrate biological membranes is also evaluated through permeability studies .
Several compounds share structural similarities with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, including:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Erlotinib | Quinazoline derivative | Strong EGFR inhibitor used in lung cancer treatment |
Gefitinib | Another quinazoline derivative | Selective inhibitor of EGFR with similar applications |
CP-380736 (also known as PF-00520893) | Closely related structure | Potent inhibitor of multiple kinases |
These compounds exhibit similar mechanisms but differ in their specificity, potency, and clinical applications. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one stands out due to its dual methoxyethoxy substitutions that may enhance solubility and bioavailability compared to others .